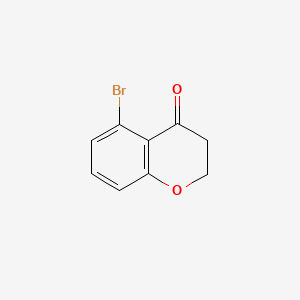

5-ブロモ-4-クロマノン

説明

5-Bromo-4-Chromanone is a derivative of chroman-4-one, a significant structural entity in medicinal chemistry. The chroman-4-one framework consists of a benzene ring fused to a 2,3-dihydro-γ-pyranone ring. This compound is notable for its potential biological and pharmaceutical activities, making it a valuable subject of study in various scientific fields .

科学的研究の応用

5-Bromo-4-Chromanone has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in studies related to enzyme inhibition and protein interactions.

Medicine: The compound is investigated for its potential anticancer, antiviral, and anti-inflammatory properties.

Industry: It is used in the development of pharmaceuticals and agrochemicals.

作用機序

Target of Action

5-Bromo-4-Chromanone, also known as 5-Bromochroman-4-one, has been found to be active against certain cancer cell lines . The compound presents selectivity for isoforms IX and XII of the human carbonic anhydrase (hCA) , an enzyme that plays a crucial role in maintaining pH balance in cells and is often overexpressed in cancer cells .

Mode of Action

This interaction could potentially disrupt the pH balance within cancer cells, thereby inhibiting their growth and proliferation .

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-4-Chromanone are likely related to its interaction with hCA. By inhibiting this enzyme, the compound could disrupt various cellular processes that depend on the maintenance of pH balance, such as nutrient transport and cellular respiration . .

Result of Action

In vitro evaluation has shown that 5-Bromo-4-Chromanone is active against breast (MCF-7) and lung (A-549) cancer cell lines . This suggests that the compound’s action results in the inhibition of cancer cell growth and proliferation . .

Action Environment

The action of 5-Bromo-4-Chromanone may be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Additionally, the use of non-sparking tools is recommended to prevent fire caused by electrostatic discharge steam . These precautions suggest that the compound’s stability and efficacy could be affected by its physical environment .

生化学分析

Biochemical Properties

5-Bromo-4-Chromanone, like other chromanones, plays a role in various biochemical reactions. It interacts with a range of biomolecules, including enzymes and proteins

Cellular Effects

Chromanones have been found to exhibit a wide range of effects on cells. They have shown anticancer, antiviral, and anti-inflammatory activities among others

Molecular Mechanism

Like other chromanones, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-Chromanone typically involves the bromination of chroman-4-one. One common method is the bromination of 4-chromanone using bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of 5-Bromo-4-Chromanone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the production process .

化学反応の分析

Types of Reactions: 5-Bromo-4-Chromanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding chromanone derivatives.

Reduction: Reduction reactions can convert it into different chromanol derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted chromanones and chromanols, which have significant biological activities .

類似化合物との比較

4-Chromanone: Lacks the bromine atom and has different biological activities.

5-Fluoro-4-Chromanone: Similar structure but with a fluorine atom instead of bromine, leading to different reactivity and biological effects.

5-Chloro-4-Chromanone: Contains a chlorine atom, which also alters its chemical and biological properties.

Uniqueness: 5-Bromo-4-Chromanone is unique due to the presence of the bromine atom, which significantly influences its reactivity and biological activities. This makes it a valuable compound for developing new pharmaceuticals and studying enzyme interactions .

生物活性

5-Bromo-4-chromanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

5-Bromo-4-chromanone is characterized by a chromanone structure with a bromine substituent at the 5-position. This unique feature influences its reactivity and biological activity, making it a valuable compound in various scientific fields, including medicinal chemistry and biochemistry.

Anticancer Properties

The compound has demonstrated notable anticancer activity against various cancer cell lines. In vitro studies have shown that 5-Bromo-4-chromanone exhibits cytotoxic effects on breast cancer (MCF-7) and lung cancer (A-549) cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes that regulate cell proliferation and apoptosis.

Table 1: Cytotoxic Effects of 5-Bromo-4-Chromanone on Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Enzyme inhibition, apoptosis induction |

| A-549 | 15.0 | Disruption of pH balance in cells |

Enzyme Inhibition

5-Bromo-4-chromanone has been investigated for its role as an inhibitor of Sirtuin 2 (SIRT2), an enzyme implicated in various cellular processes, including aging and cancer. Research indicates that certain derivatives of chromanones exhibit selective inhibition of SIRT2 with low micromolar IC50 values, suggesting potential therapeutic applications in age-related diseases and cancer treatment.

Table 2: SIRT2 Inhibition Potency of Chromanone Derivatives

| Compound | IC50 Value (µM) |

|---|---|

| 5-Bromo-4-Chromanone | 3.0 |

| 8-Bromo-6-chloro-2-pentylchroman-4-one | 1.5 |

| 7-Fluoro-2-pentylchroman-4-one | 2.0 |

The biological activity of 5-Bromo-4-chromanone is primarily attributed to its interaction with various biomolecules:

- Enzyme Interaction : The compound inhibits key enzymes involved in cancer cell metabolism, leading to reduced proliferation rates.

- Cell Cycle Arrest : It induces cell cycle arrest by modulating the expression levels of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

- Apoptosis Induction : The compound promotes apoptosis through the upregulation of pro-apoptotic genes such as P53 and Bax while downregulating anti-apoptotic genes like Bcl-2.

Case Studies and Research Findings

Recent studies have highlighted the potential of 5-Bromo-4-chromanone derivatives in cancer therapy:

- Study on Breast Cancer : A study published in the Journal of Medicinal Chemistry reported that specific derivatives significantly inhibited the growth of MCF-7 cells, demonstrating their potential as anticancer agents .

- SIRT2 Selective Inhibitors : Research conducted by Fridén-Saxin et al. identified several chromanone derivatives as selective inhibitors of SIRT2, showing promise for therapeutic applications in neurodegenerative diseases and cancer .

- Cytotoxicity Assessment : Another investigation evaluated the cytotoxicity of various chromanones against multiple cancer cell lines, revealing that compounds containing bromine exhibited enhanced activity compared to their non-brominated counterparts .

特性

IUPAC Name |

5-bromo-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWQBLPTSSWLPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670469 | |

| Record name | 5-Bromo-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199782-67-6 | |

| Record name | 5-Bromo-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。